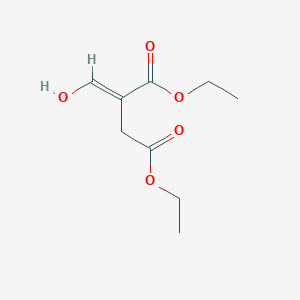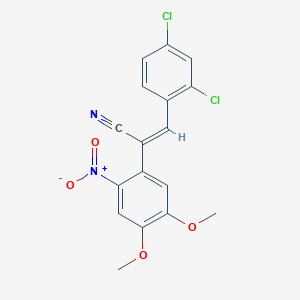
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Coupling with Dimethoxy-Nitrophenyl Intermediate: The intermediate is then coupled with a dimethoxy-nitrophenyl compound through a reaction such as a Suzuki coupling or a Heck reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxyphenyl)-2-propenenitrile
Uniqueness
The presence of both dichlorophenyl and dimethoxy-nitrophenyl groups in (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C17H12Cl2N2O4 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
(Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-24-16-7-13(15(21(22)23)8-17(16)25-2)11(9-20)5-10-3-4-12(18)6-14(10)19/h3-8H,1-2H3/b11-5+ |
Clé InChI |
LSVGTCZWQYTFNB-VZUCSPMQSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


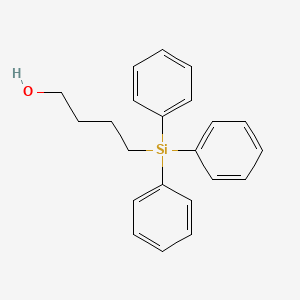
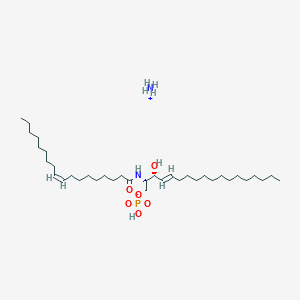
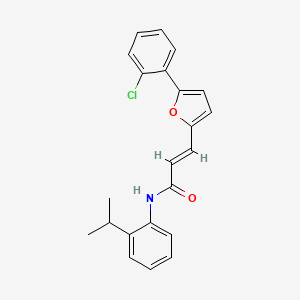

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
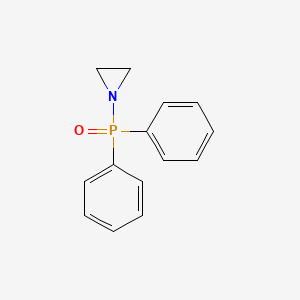
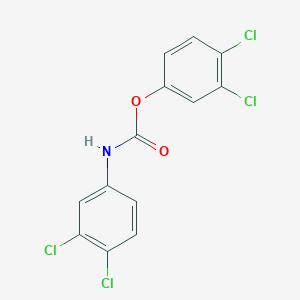

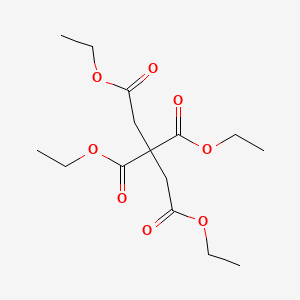
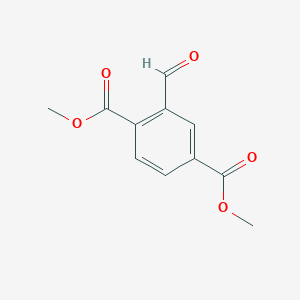

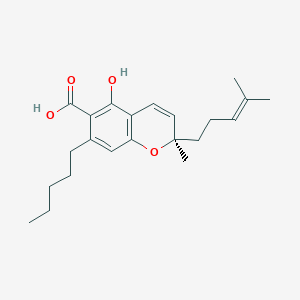
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
